2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methoxy-nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:
Preparation of 3-chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 3-chlorophenoxyacetic acid: 3-chlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 3-chlorophenoxyacetic acid.
Synthesis of 4-methoxy-2-nitroaniline: This involves the nitration of 4-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the final compound: 3-chlorophenoxyacetic acid is reacted with 4-methoxy-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-methoxy-2-nitrobenzoic acid.
Reduction: Formation of 4-methoxy-2-phenylenediamine.
Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
2-(3-chlorophenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)propionamide: Has a propionamide backbone instead of an acetamide backbone, which may influence its stability and reactivity.
Uniqueness
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-11-5-6-13(14(8-11)18(20)21)17-15(19)9-23-12-4-2-3-10(16)7-12/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGCYQGTLXSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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